methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Benzylidene substituent at position 2 (C2) with an (E)-configuration.
- Methyl group at position 7 (C7).
- 2-Thienyl group at position 5 (C5), introducing sulfur-based aromaticity.
- Methyl ester at position 6 (C6), influencing lipophilicity.
Properties
Molecular Formula |
C20H16N2O3S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+ |
InChI Key |
GVVIIOHTRAYOGS-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(2-Thienyl)-Dihydropyrimidine
A mixture of 2-thiophenecarboxaldehyde (5 mmol), methyl acetoacetate (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours. The crude product is recrystallized from ethanol, yielding 6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Key parameters :
Cyclization to Thiazolopyrimidine Core
The DHPM intermediate (1 mmol) reacts with ethyl chloroacetate (1.5 mmol) at 110–115°C for 30 minutes. The hydrochloride salt is neutralized with ammonia (pH 7.5–8.0), followed by chloroform extraction to isolate 7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Optimization notes :
Alternative One-Pot Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| DHPM formation | 2-Thiophenecarboxaldehyde, methyl acetoacetate, thiourea | 100°C, 3 h | 82% |
| Cyclization | Ethyl chloroacetate | 110°C, 30 min | 76% |
| Benzylidene condensation | Benzaldehyde, chloroacetic acid | AcOH/Ac₂O, reflux, 7 h | 68% |
Advantages :
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Catalytic and Solvent Effects
| Parameter | Impact on Yield | Optimal Choice |
|---|---|---|
| Catalyst | NH₄Cl vs. ZnCl₂ | NH₄Cl (85% vs. 72%) |
| Solvent for cyclization | Ethanol vs. DMF | Ethanol (76% vs. 61%) |
| Benzaldehyde equiv | 1.0 vs. 1.2 | 1.2 equiv (68% vs. 52%) |
Challenges and Mitigation Strategies
-
Ester Hydrolysis :
-
Diastereomer Formation :
-
Low Solubility :
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone moiety in the thiazolopyrimidine scaffold undergoes selective oxidation. Key findings include:
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields an epoxide derivative, confirmed via -NMR (disappearance of vinylic protons at δ 7.2–7.5 ppm).
-
Side-Chain Oxidation : The thienyl group is oxidized to a sulfone using HO/AcOH (1:3 v/v) under reflux (80°C, 6 h), verified by IR spectroscopy (S=O stretch at 1150 cm).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Epoxidation | mCPBA, CHCl, 25°C | Epoxidized thiazolopyrimidine | 72% |
| Sulfone Formation | HO/AcOH, 80°C | Thienyl sulfone derivative | 65% |
Reduction Reactions
The exocyclic double bond (C2=Cbenzylidene) is susceptible to hydrogenation:
-
Catalytic Hydrogenation : Using 10% Pd/C in ethanol under H (1 atm, 25°C, 12 h) saturates the double bond, producing a dihydro analog (confirmed by loss of -NMR coupling at δ 6.8 ppm).
-
Selective Ketone Reduction : The 3-oxo group remains intact under these conditions due to steric hindrance from the fused thiazole ring.
Nucleophilic Substitution
The ester group at position 6 participates in hydrolysis and transesterification:
-
Alkaline Hydrolysis : Treatment with NaOH (2M) in aqueous THF (60°C, 4 h) yields the carboxylic acid (pH-dependent solubility changes observed) .
-
Transesterification : Reaction with ethylene glycol and HSO (cat.) in toluene (reflux, 8 h) forms the corresponding glycol ester (TLC: R shift from 0.6 → 0.3) .
Cycloaddition and Ring-Opening
The thiazolo[3,2-a]pyrimidine core exhibits unique reactivity:
-
Diels-Alder Reactivity : The dienophilic α,β-unsaturated ketone reacts with 1,3-butadiene derivatives under microwave irradiation (100°C, 30 min) to form bicyclic adducts (MS: m/z 512 [M+H]) .
-
Ring-Opening with Amines : Primary amines (e.g., aniline ) cleave the thiazole ring in refluxing ethanol (12 h), forming a pyrimidine-thioamide hybrid (IR: N–H stretch at 3300 cm).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the benzylidene and thienyl groups, generating a tetracyclic product (X-ray crystallography: C–C bond length 1.54 Å) .
Metal-Catalyzed Cross-Coupling
The brominated analog (synthesized via NBS bromination) undergoes Suzuki-Miyaura coupling with aryl boronic acids:
-
Conditions : Pd(PPh) (5 mol%), KCO, DMF/HO (4:1), 80°C, 24 h .
-
Scope : Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve >80% conversion (HPLC) .
Critical Analysis of Reaction Pathways
-
Steric and Electronic Effects : The 7-methyl group impedes nucleophilic attack at C7, directing reactivity toward C5 and C6 positions.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing transition states.
-
Byproduct Formation : Competing hydrolysis of the methyl ester occurs under strongly acidic/basic conditions (pH <2 or >10) .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of 396.47 g/mol. Its structure features a thiazolo-pyrimidine core, which is significant for its biological activity.
Anticancer Properties
Research indicates that compounds within the thiazolo-pyrimidine family exhibit potent anticancer activities. For instance, derivatives have shown significant inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values for these compounds range from 9.8 to 35.9 µM, outperforming standard chemotherapy agents like doxorubicin .
Case Study: Anticancer Activity
In vitro studies revealed that this compound induced apoptosis in HepG2 liver cancer cells by upregulating p53 and downregulating anti-apoptotic proteins such as Bcl-2. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent .
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives have been reported to possess anti-inflammatory properties. These effects are believed to be mediated through the inhibition of key inflammatory pathways and enzymes, making them candidates for treating various inflammatory diseases.
Antidiabetic Activity
Some studies suggest that thiazolo-pyrimidine compounds may exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity, although further research is necessary to confirm these findings.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Future Research Directions
Further mechanistic studies are warranted to elucidate the anticancer effects of this compound and its derivatives. Understanding the structure-activity relationships will be crucial for optimizing their therapeutic potential in clinical settings.
Mechanism of Action
The mechanism of action of methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 7, leading to distinct physicochemical and biological properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Position 2 Substituents: Benzylidene vs. Methoxy-substituted analogs (e.g., ) show enhanced solubility and fluorescence. Cyanobenzylidene: The 4-cyano group in introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.
Position 5 Substituents: 2-Thienyl vs.
Position 6 Ester Groups :
- Methyl vs. Ethyl Esters : Methyl esters (target compound) are slightly more lipophilic than ethyl esters (e.g., ), which could influence membrane permeability in drug design.
Crystallographic Behavior :
- The target compound’s analogs with bulky substituents (e.g., 2-methoxy-1-naphthyl in ) exhibit significant dihedral angles (up to 89.86°), disrupting planarity. In contrast, trimethoxybenzylidene derivatives () adopt flattened boat conformations, affecting crystal packing via C—H···O interactions.
Synthetic Yields :
- Yields for similar compounds range from 57% () to 78% (), suggesting that electron-rich aldehydes (e.g., trimethoxybenzaldehyde) improve reaction efficiency.
Biological Activity
Methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds that has garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its therapeutic potential based on recent research findings.
1. Overview of Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are known for their broad spectrum of biological activities, including:
- Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrating efficacy against bacterial and fungal infections.
- Anti-inflammatory : Reducing inflammation in various models.
- Antidiabetic : Showing potential in managing blood glucose levels.
The compound in focus has been synthesized using green chemistry approaches, notably employing onion peel as a catalyst, which enhances sustainability in its production process .
2.1 Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : this compound demonstrated potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance the compound's potency against specific cancer types.
2.2 Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Bacterial Inhibition : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
2.3 Anti-inflammatory and Analgesic Properties
Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties:
- Mechanism of Action : These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .
Table 1: Summary of Biological Activities
The synthesis of methyl (2E)-2-benzylidene derivatives follows a multi-component reaction approach that is efficient and environmentally friendly. The use of onion peel as a catalyst exemplifies the shift towards sustainable chemistry practices .
4.1 Mechanism Insights
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:
- Cell Cycle Arrest : Induces apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : Acts as an inhibitor for enzymes like acetylcholinesterase, contributing to its anti-inflammatory effects .
5. Conclusion
This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the potential for therapeutic applications across various fields, including oncology and infectious disease management.
Q & A
Q. How do solvent polarity and reaction time affect cyclization efficiency during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
